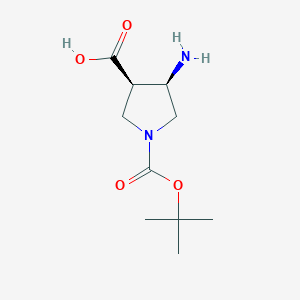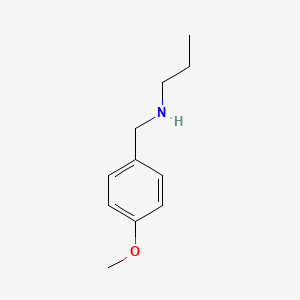
4-Chloro-2-phénylphénol
Vue d'ensemble
Description
4-Chloro-2-phenylphenol (4-CPP) is a phenolic compound that has been studied for its potential use in various scientific applications. It is an aromatic compound with a molecular weight of 221.5 g/mol, and is a derivative of phenol. 4-CPP has been studied for its potential use in biochemistry and physiology, as well as its use in laboratory experiments. In
Applications De Recherche Scientifique
Surveillance environnementale
4-Chloro-2-phénylphénol : a été utilisé en chimie analytique environnementale pour la détermination des composés phénoliques dans l'eau et les sédiments. L'utilisation de la chromatographie liquide couplée à la détection électrochimique permet une quantification sensible et précise de ce composé dans les échantillons environnementaux .
Synthèse de microbicides
Ce composé est un sous-produit de la synthèse du phénol sous pression à partir du chlorobenzène, qui est significative dans la production de dérivés phénoliques à effet microbicide. Ces dérivés sont cruciaux pour la protection des matériaux et la formulation de désinfectants .
Applications antimicrobiennes
En raison de sa structure phénolique, This compound présente des propriétés antimicrobiennes. Il est utilisé dans le développement de désinfectants et d'antiseptiques, en capitalisant sur sa capacité à tuer les bactéries sur les instruments médicaux et les pansements chirurgicaux .
Recherche sur les matériaux avancés
Les chercheurs utilisent This compound dans la synthèse de matériaux avancés. Sa structure moléculaire peut être modifiée pour créer de nouveaux composés avec des applications potentielles en science des matériaux .
Recherche pharmaceutique
Dans la recherche pharmaceutique, This compound sert de point de départ pour la synthèse de divers ingrédients pharmaceutiques actifs (API) en raison de sa structure phénolique stable .
Intermédiaire chimique
En tant qu'intermédiaire chimique, This compound est impliqué dans la synthèse de composés organiques plus complexes. Sa réactivité avec d'autres molécules organiques en fait un composé précieux en synthèse organique .
Chimie analytique
En chimie analytique, This compound est utilisé comme étalon pour calibrer les instruments et valider les méthodes analytiques en raison de ses propriétés cohérentes et bien définies .
Recherche sur les m-Aryloxy phénols
Les progrès récents dans la synthèse et les applications des m-Aryloxy phénols ont inclus l'utilisation de This compound. Il fait partie de la recherche en cours pour développer de nouvelles méthodes de synthèse et explorer des applications potentielles .
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-2-phenylphenol are microbial cells . This compound is a type of phenolic biocide, which means it is used to inhibit the growth of bacteria, fungi, and other microorganisms .
Mode of Action
4-Chloro-2-phenylphenol interacts with its targets by disrupting their cellular functions . It can penetrate the cell wall and interfere with the cell’s metabolism, leading to cell death . The exact molecular interactions between 4-Chloro-2-phenylphenol and its targets are still under investigation.
Biochemical Pathways
4-Chloro-2-phenylphenol affects various biochemical pathways in the target organisms. One of the key pathways is the bacterial degradation pathway . In this pathway, bacteria attempt to break down the compound to reduce its toxicity. The effectiveness of this degradation can vary depending on the specific microorganism and environmental conditions .
Pharmacokinetics
Like other phenolic compounds, it is expected to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The result of 4-Chloro-2-phenylphenol’s action is the inhibition of microbial growth . By disrupting cellular functions, it prevents microorganisms from proliferating, thereby controlling their populations .
Action Environment
The action of 4-Chloro-2-phenylphenol can be influenced by various environmental factors. For instance, its antimicrobial activity can be affected by the presence of organic matter, pH, and temperature . Moreover, it is used in various environments, including in the leather tanning process, where it protects the leather intermediates from microbial attack .
Analyse Biochimique
Biochemical Properties
They can form hydrogen bonds and hydrophobic interactions due to their aromatic ring and hydroxyl groups .
Cellular Effects
Phenolic compounds are known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-phenylphenol is not well-studied. Phenolic compounds can exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can undergo various transformations over time, affecting their stability and degradation .
Dosage Effects in Animal Models
It is known that the effects of phenolic compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Phenolic compounds can interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
4-chloro-2-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQWWSVOIGUHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90110046 | |
| Record name | 5-Chlorobiphenyl-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0000107 [mmHg] | |
| Record name | 4-Chloro-2-phenylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20015 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
607-12-5 | |
| Record name | 5-Chlorobiphenyl-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-phenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-4-chlorophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorobiphenyl-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro[1,1'-biphenyl]-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-PHENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E544QZ72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







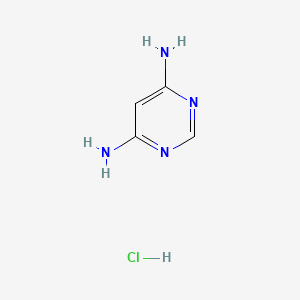


![Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(4-sulfophenyl)azo]-, disodium salt](/img/structure/B1594343.png)
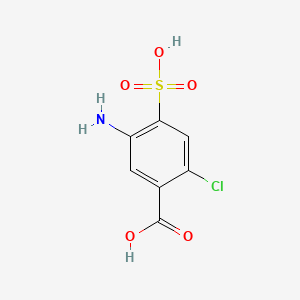
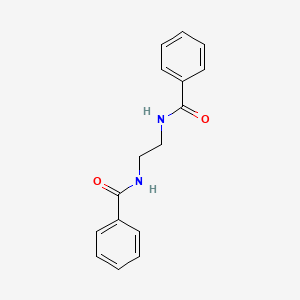
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)
